Bis(4-chlorobutyl) ether Bis(4-chlorobutyl) ether
Brand Name: Vulcanchem
CAS No.: 6334-96-9
VCID: VC21102736
InChI: InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
SMILES: C(CCCl)COCCCCCl
Molecular Formula: C8H16Cl2O
Molecular Weight: 199.11 g/mol

Bis(4-chlorobutyl) ether

CAS No.: 6334-96-9

Cat. No.: VC21102736

Molecular Formula: C8H16Cl2O

Molecular Weight: 199.11 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-chlorobutyl) ether - 6334-96-9

Specification

CAS No. 6334-96-9
Molecular Formula C8H16Cl2O
Molecular Weight 199.11 g/mol
IUPAC Name 1-chloro-4-(4-chlorobutoxy)butane
Standard InChI InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Standard InChI Key PVBMXMKIKMJQRK-UHFFFAOYSA-N
SMILES C(CCCl)COCCCCCl
Canonical SMILES C(CCCl)COCCCCCl

Introduction

Chemical Structure and Identifiers

Bis(4-chlorobutyl) ether, with the IUPAC name 1-chloro-4-(4-chlorobutoxy)butane, is an acyclic halogenated ether characterized by two chlorobutyl chains connected by an oxygen atom. The compound contains terminal chlorine atoms positioned at the end of each butyl chain, creating a symmetrical structure.

Table 1: Chemical Identifiers for Bis(4-chlorobutyl) ether

ParameterValue
CAS Number6334-96-9
Molecular FormulaC₈H₁₆Cl₂O
Molecular Weight199.12 g/mol
IUPAC Name1-chloro-4-(4-chlorobutoxy)butane
Linear FormulaCl(CH₂)₄O(CH₂)₄Cl
SMILES NotationClCCCCOCCCCCl
InChI KeyPVBMXMKIKMJQRK-UHFFFAOYSA-N
MDL NumberMFCD00019006
Beilstein Reference1739861

This symmetric molecule contains an ether functional group (C-O-C) with two identical 4-chlorobutyl chains extending from the central oxygen atom. The terminal chlorine atoms are important reactive sites that contribute to the compound's utility in organic synthesis .

Physical and Chemical Properties

Bis(4-chlorobutyl) ether exists as a clear, colorless liquid at standard conditions. Its physical properties have been well-characterized through various analytical techniques, making it suitable for applications requiring specific physical parameters.

Table 2: Physical and Chemical Properties of Bis(4-chlorobutyl) ether

PropertyValue
Physical StateClear, colorless liquid
Boiling Point129-131°C at 10 mmHg
Flash Point110°C
Density1.081 g/mL at 25°C
Refractive Index1.4580 (or 1.4570-1.4600 at 20°C)
SolubilitySlightly soluble in chloroform, ethyl acetate, methanol
Storage TemperatureAmbient to refrigerated

The compound has a relatively high boiling point due to its molecular weight and the presence of the ether linkage, which introduces some polarity into the molecule. The refractive index value of approximately 1.458 is consistent with other halogenated ethers of similar structure . Its density of 1.081 g/mL is higher than water, which is typical for halogenated organic compounds due to the presence of the heavier chlorine atoms .

Solubility studies indicate that Bis(4-chlorobutyl) ether has limited solubility in common organic solvents such as chloroform, ethyl acetate, and methanol, which influences its applications in organic synthesis and extraction processes . The modest solubility profile is attributed to the competing effects of the nonpolar hydrocarbon chains and the more polar ether and chlorine functionalities.

Synthesis Methods

Several synthetic routes have been developed for the preparation of Bis(4-chlorobutyl) ether, with variations in starting materials, reaction conditions, and yields. One well-documented method involves the reaction of tetrahydrofuran with phosphorus oxychloride and 1,4-dichlorobutane.

The synthesis procedure typically follows these steps:

  • A solution of dried tetrahydrofuran (180.3g) is prepared in a three-necked flask.

  • Phosphorus oxychloride (126.5g) is added dropwise under ice bath conditions.

  • In a separate vessel, 400g of 1,4-dichlorobutane is added, and the temperature rises to approximately 70°C.

  • The mixed solution from steps 1 and 2 is added dropwise, maintaining the internal temperature between 70-90°C.

  • After addition, the temperature is lowered to 70°C, water (300g) is added, and the mixture is refluxed for 30 minutes.

  • Unreacted tetrahydrofuran and by-product 1,4-dichlorobutane are removed by azeotropic distillation.

  • After cooling to room temperature, the oil layer is separated, and the water layer is extracted with methyl ether.

  • The combined organic phases are washed with 5% sodium bicarbonate and saturated brine, then dried over anhydrous sodium sulfate.

  • The product is purified by vacuum distillation, yielding Bis(4-chlorobutyl) ether with a boiling point of 84-86°C at 0.5mm Hg .

This synthetic approach typically yields approximately 68% of the pure product. The reaction mechanism involves nucleophilic substitution, with the ether oxygen serving as a nucleophile in the formation of the final product .

Applications and Uses

Bis(4-chlorobutyl) ether has found applications in various fields of chemistry and pharmaceutical research, owing to its unique structure and reactive properties.

Pharmaceutical Intermediates

The compound serves as an important pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its terminal chlorine atoms can undergo substitution reactions to introduce various functional groups, making it a versatile building block for more complex molecules .

Organic Synthesis

In organic synthesis, Bis(4-chlorobutyl) ether is utilized as:

  • An ether-containing linker for synthesizing organic compounds that require specific spatial arrangements.

  • A reagent in the alkylation of anthracene-cyanoacrylic Diels-Alder adducts, facilitating the formation of complex polycyclic structures .

  • A carbonyl and sulfhydryl reactive heterobifunctional cross-linking reagent, enabling the connection of different biomolecules or polymers through specific functional groups .

These applications take advantage of the compound's bifunctional nature, with two reactive chlorine atoms that can participate in various substitution reactions.

SupplierPurityAvailable SizesProduct Code
Thermo Scientific Chemicals99%5g, 25g, 100gL17055-22, L17055-06, L17055-14
TCI America>98.0% (GC)25mL, 500mLB0929-25ML, B0929-500ML
ChemScene98%VariousCS-0158349
Aladdin Scientificmin 97% (GC)100gALA-B152803-100g

Commercial products are typically supplied as clear, colorless liquids with purity ranging from 97% to 99%. The compound is available in various package sizes to accommodate different research and industrial needs .

Regulatory Information

Bis(4-chlorobutyl) ether is subject to various regulatory frameworks governing chemicals in different jurisdictions.

Transport Classification

For transportation purposes, Bis(4-chlorobutyl) ether may be classified as follows:

  • UN Number: 3334 (according to some sources)

  • Hazard Class: 9

  • Packing Group: III

Analytical Characterization

Various analytical techniques have been employed to characterize Bis(4-chlorobutyl) ether, providing important data for identification and quality control.

Spectroscopic Data

Mass spectrometry data for Bis(4-chlorobutyl) ether shows characteristic fragmentation patterns with significant peaks at m/z values of 91.0 (relative intensity 100.0), 55.0 (77.5), and 93.0 (33.4), among others. These fragmentation patterns are consistent with the molecular structure of the compound and can be used for its identification .

Nuclear magnetic resonance (NMR) spectroscopy provides additional confirmation of the compound's structure, with characteristic signals corresponding to the methylene groups adjacent to the ether oxygen and those adjacent to the chlorine atoms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator